1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4S/c14-13(15,16)8-21-10-6-17(7-10)22(18,19)11-1-2-12-9(5-11)3-4-20-12/h1-2,5,10H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDAAHFMLPGRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structure combines a benzofuran moiety with an azetidine ring, which may influence its biological activity. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, cellular effects, and potential therapeutic uses.
- Molecular Formula : C12H12F3N1O4S
- Molecular Weight : 319.29 g/mol
- CAS Number : 1152874-08-2
The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The sulfonyl group in the compound may facilitate interactions with enzymes, leading to inhibition of specific pathways involved in disease processes.
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of cannabinoid receptors, particularly CB2, which are implicated in pain and inflammatory responses .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could contribute to neuroprotective effects by scavenging free radicals and reducing oxidative stress .
Cellular Effects
Research indicates that this compound can affect various cellular processes:
- Cell Signaling Pathways : It has been shown to modulate signaling pathways related to inflammation and apoptosis.
- Gene Expression : The compound can influence the expression of genes involved in cell survival and stress responses.
Case Studies
Several studies have explored the biological effects of similar benzofuran derivatives:
- Neuroprotective Effects : A study demonstrated that a related benzofuran compound protected against head injury in mice by inhibiting lipid peroxidation and acting as a superoxide radical scavenger . This suggests potential applications in treating neurodegenerative diseases.
- Pain Management : Compounds with similar structures were effective in animal models for neuropathic pain without central side effects, indicating that this class of compounds may offer therapeutic benefits for chronic pain management .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H12F3N1O4S |
| Molecular Weight | 319.29 g/mol |
| CAS Number | 1152874-08-2 |
| CB2 Receptor Affinity | Potent selective agonist |
| Antioxidant Activity | Yes |
| Neuroprotective Potential | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct features are best contextualized by comparing it to analogs from pharmaceutical and agrochemical domains, focusing on core structures, substituents, and functional roles.
Structural and Functional Analogues
2.1.1 Fluorinated Pharmaceuticals (General Class)
Fluorinated compounds often leverage fluorine’s electronegativity and steric effects to optimize pharmacokinetics. For example:
- Trifluoroethoxy-containing drugs : Fluorine substitution in alkoxy groups (e.g., -OCF₃) is prevalent in drugs like rilpivirine (antiviral) and aprepitant (antiemetic), where it enhances bioavailability and target affinity .
- Azetidine derivatives : Azetidine rings are increasingly used as saturated bioisosteres for morpholine or piperidine, reducing conformational flexibility and improving selectivity.
2.1.2 Sulfonylurea Herbicides
- Triflusulfuron methyl ester : Contains a trifluoroethoxy group and a sulfonylurea bridge but uses a triazine core instead of azetidine. It inhibits acetolactate synthase (ALS) in plants .
- Metsulfuron methyl ester : Lacks fluorine but shares the sulfonyl-benzoate-triazine framework, demonstrating how fluorine absence reduces environmental persistence compared to trifluoroethoxy analogs .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Role of Fluorine: The trifluoroethoxy group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ethoxy or methoxy substituents), as seen in pharmaceutical optimization trends .
- Core Structure Impact : The azetidine core’s compact size and rigidity may improve binding specificity compared to bulkier triazine-based herbicides or flexible morpholine derivatives.
- Sulfonyl Group Functionality : While sulfonyl groups in herbicides (e.g., triflusulfuron) disrupt plant enzyme activity, their role in pharmaceuticals often involves targeting human enzymes (e.g., carbonic anhydrase or protease inhibition).
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfonylation step) | Minimizes side reactions |
| Solvent | Dichloromethane or DMF | Enhances solubility |
| Catalyst | Triethylamine (2 eq.) | Neutralizes HCl byproduct |
| Reaction Time | 12–24 hours | Ensures completion |
Basic: How can researchers characterize the molecular structure and purity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., sulfonyl group at C5 of benzofuran, trifluoroethoxy at azetidine C3) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 367.05 for CHFNOS) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?
Methodological Answer:
- Target Binding Assays :
- Fluorescence Polarization : Measures binding affinity to sodium channels (IC determination) .
- Surface Plasmon Resonance (SPR) : Quantifies interactions with membrane proteins (e.g., GPCRs) .
- Cellular Assays :
- Cytotoxicity (MTT Assay) : Tests viability in cancer cell lines (e.g., HeLa, IC ~10 µM) .
- Anti-inflammatory Activity : ELISA for TNF-α inhibition in macrophages .
Advanced: How can computational modeling resolve contradictions in reported biological activity data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate binding modes to explain variability in IC values across studies (e.g., conformational flexibility of the trifluoroethoxy group) .
- Density Functional Theory (DFT) :
- Data Reconciliation : Use statistical tools (e.g., PCA) to identify outliers in activity datasets caused by assay conditions (e.g., pH, temperature) .
Advanced: How to design experiments for mechanism-of-action studies when targets are unknown?
Methodological Answer:
Chemoproteomics :
- Use photoaffinity labeling with a radiolabeled analog to capture interacting proteins in cell lysates .
CRISPR-Cas9 Screening :
Metabolomic Profiling :
- LC-MS/MS analysis of treated cells to map metabolic pathway disruptions (e.g., ATP depletion) .
Q. Table 2: Key Steps for Mechanism Elucidation
| Step | Tool/Technique | Outcome |
|---|---|---|
| Target Identification | Chemoproteomics | Candidate protein list |
| Functional Validation | siRNA Knockdown | Confirmed target(s) |
| Pathway Analysis | Metabolomics | Affected pathways |
Advanced: What strategies address poor aqueous solubility in preclinical testing?
Methodological Answer:
- Formulation Optimization :
- Prodrug Design :
- Introduce ionizable groups (e.g., phosphate esters) for pH-dependent solubility .
- Nanoparticle Encapsulation :
Advanced: How to validate computational predictions of metabolic stability?
Methodological Answer:
In Vitro Metabolism :
- Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
Isotope Tracing :
- Use C-labeled compound to track metabolic pathways in hepatocytes .
In Silico Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
